Hexylsilane
Overview
Description
Hexylsilane is an organosilicon compound with the chemical formula C6H16Si. It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . This compound is known for its hydrophobic properties and is used in various industrial applications, including as a precursor in the synthesis of other organosilicon compounds .
Mechanism of Action
Target of Action
Hexylsilane primarily targets allylamine and allyl chloride . Allylamine is an organic compound used in the production of pharmaceuticals and pesticides, while allyl chloride is a precursor to many specialized compounds .
Mode of Action
This compound interacts with its targets through a process called hydrosilylation . In the reaction with allyldiethylamine, hydrogen evolution and Si-Si bond formation occur, with the contribution of hydrosilylation being insignificant . There is a substituent exchange between the nitrogen and silicon atoms in the silane . In the reaction with allylbis(trimethylsilyl)amine, no evolution of hydrogen is observed, and hydrosilylation takes place .
Biochemical Pathways
It has been reported that this compound can be used in the amidation of amino acids . This suggests that it may play a role in protein synthesis and other biochemical processes involving amino acids.
Result of Action
The result of this compound’s action is the formation of new compounds. For example, in the reaction with allyldiethylamine, the products are allylaminosilanes and compounds with the Si-Si bond . In the reaction with allylbis(trimethylsilyl)amine, hydrosilylation occurs .
Preparation Methods
Hexylsilane can be synthesized through several methods. One common synthetic route involves the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial production of this compound often involves the use of more scalable methods, such as the hydrosilylation of hexene with trichlorosilane, followed by reduction with lithium aluminum hydride . This method allows for the production of this compound in larger quantities, suitable for commercial applications.
Chemical Reactions Analysis
Hexylsilane undergoes various chemical reactions, including:
Hydrosilylation: This compound can react with alkenes and alkynes in the presence of a catalyst to form organosilicon compounds.
Substitution: This compound can undergo substitution reactions with nucleophiles, such as amines, to form substituted silanes.
Common reagents used in these reactions include catalysts like platinum or palladium for hydrosilylation, and bases like sodium hydroxide for substitution reactions . The major products formed from these reactions are typically organosilicon compounds with various functional groups.
Scientific Research Applications
Hexylsilane has several scientific research applications:
Comparison with Similar Compounds
Hexylsilane can be compared with other similar organosilicon compounds, such as:
Phenylsilane: Used in similar hydrosilylation reactions but has a phenyl group instead of a hexyl group.
Triethylsilane: Another common silane reagent used in organic synthesis, with three ethyl groups attached to the silicon atom.
Octylsilane: Similar to this compound but with an octyl group, used in surface modification and hydrophobic coatings.
This compound is unique due to its specific hydrophobic properties and its ability to form stable silicon-carbon bonds, making it valuable in various industrial and research applications .
Properties
InChI |
InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXWIWNHRUKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883642 | |
Record name | Silane, hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-14-6 | |
Record name | Hexylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylsilane | |
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Record name | Silane, hexyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silane, hexyl- | |
Source | EPA DSSTox | |
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Record name | Hexylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.729 | |
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Record name | Hexylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ33K9XVJ5 | |
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Q1: What is the molecular formula and weight of hexylsilane?
A1: this compound has the molecular formula C6H16Si and a molecular weight of 116.28 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its polymers?
A2: Common spectroscopic methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of the silicon backbone and alkyl side chains. [, , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and characterizes the polymer's chemical structure. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the electronic structure and optical properties of polysilanes, particularly the sigma-sigma* transitions related to the silicon backbone. [, , , , , , ]
- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to vibrations of the silicon backbone. [, ]
- X-ray Diffraction (XRD): Determines the crystalline structure and chain organization in solid-state polysilanes. [, ]
Q3: What is the most common method for polymerizing this compound?
A3: The Wurtz coupling reaction is widely used for synthesizing poly(di-n-hexylsilane) (PDHS). This reaction involves the reductive coupling of dichlorodithis compound using alkali metals like sodium in an organic solvent. [, , ]
Q4: What are the characteristic optical properties of PDHS?
A4: PDHS exhibits unique optical properties attributed to sigma conjugation along the silicon backbone:
- Thermochromism: PDHS undergoes reversible color changes with temperature variations due to conformational changes in the silicon backbone. [, , , , , ]
- Strong UV Absorption: PDHS strongly absorbs UV light due to the sigma-sigma* transition, making it suitable for UV photoresist applications. [, , ]
- Fluorescence: PDHS exhibits fluorescence, and the emission properties are sensitive to factors like conformation, temperature, and the presence of defects. [, , , , , , ]
Q5: How does confinement affect the properties of PDHS?
A5: Confinement in nanostructures like mesoporous silica significantly influences PDHS properties:
- Conformational Changes: PDHS chains adopt different conformations within nanopores, leading to altered optical properties. [, , , ]
- Suppressed Thermochromism: Incorporating PDHS into zirconia matrices can suppress its thermochromic behavior. [, ]
- Enhanced Visible Luminescence: Nanoconfinement in specific mesoporous silica materials can lead to the emergence of visible luminescence in PDHS. []
Q6: How does the molecular weight of PDHS influence its properties?
A6: The molecular weight significantly affects the properties of PDHS:
- Photoalignment: Lower molecular weight PDHS exhibits more efficient photoalignment on azobenzene monolayers. []
- Crystallization: High molecular weight hinders crystallization in ultrathin PDHS films. []
Q7: How does the orientation of PDHS chains affect its properties?
A7: The orientation of PDHS chains greatly influences its properties:
- UV Absorption: The UV absorbance of PDHS thin films varies depending on the orientation of silicon backbones relative to the substrate. []
- Photoalignment: Rubbing PDHS films induces orientation of Si-backbone chains, enhancing properties relevant for applications like liquid crystal alignment layers. []
Q8: What are some potential applications of PDHS and other polysilanes derived from this compound?
A8: Polysilanes, including PDHS, hold promise for applications such as:
- Photoresists: Their sensitivity to UV light makes them suitable for high-resolution lithography. [, , ]
- Nonlinear Optical Materials: The delocalized sigma electrons in polysilanes contribute to large nonlinear optical responses. [, ]
- Light-Emitting Diodes: The fluorescence properties of polysilanes make them attractive for light-emitting applications. [, , ]
- Sensors: The sensitivity of polysilane properties to external stimuli like temperature and light makes them attractive for sensing applications. [, ]
Q9: What are the challenges and future research directions in the field of polysilanes?
A9: Despite their potential, challenges remain in the development and application of polysilanes:
- Controlled Synthesis: Developing methods for precisely controlling molecular weight, polydispersity, and stereochemistry remains an active area of research. [, ]
- Stability: Improving the stability of polysilanes, particularly their susceptibility to oxidation and photodegradation, is crucial for practical applications. [, , ]
- Processing: Developing efficient and scalable processing techniques for fabricating thin films and nanostructures is essential for various applications. [, , ]
Q10: What is known about the thermal degradation of poly(methyl-n-hexylsilylene)?
A10: Research indicates that thermal degradation of poly(methyl-n-hexylsilylene) in the absence of oxygen leads to the formation of a cyclic pentamer at specific temperatures. [] The degradation mechanism is suggested to involve a back-biting process initiated by active chain ends. []
Q11: Have there been computational studies on this compound-based polymers?
A11: Yes, computational chemistry, including molecular mechanics and molecular dynamics simulations, has been used to study the conformational properties and thermochromic behavior of polysilanes. []
Q12: Are there alternative methods for forming thin films of this compound-based polymers besides spin-coating?
A12: Yes, the Langmuir-Blodgett technique has been successfully employed to create ultrathin films of hydrophobic polysilanes like PDHS by co-spreading with liquid crystal molecules. [] This method allows for precise control over film thickness and allows for studying interfacial properties and conformational changes at the nanoscale. []
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